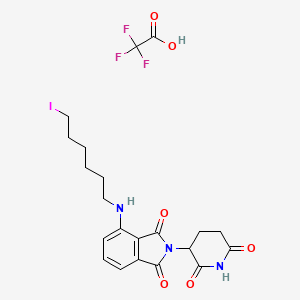

Pomalidomide-C6-I TFA

Description

Properties

Molecular Formula |

C21H23F3IN3O6 |

|---|---|

Molecular Weight |

597.3 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7) |

InChI Key |

RRHHAHXUMGXGLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Architecture and Synthetic Strategies for Pomalidomide C6 I Tfa

Fundamental Structural Features of the Pomalidomide (B1683931) Immunomodulatory Imide Drug (IMiD) Scaffold

The foundation of Pomalidomide-C6-I TFA is the pomalidomide molecule, a third-generation immunomodulatory imide drug (IMiD). The IMiD scaffold is characterized by a distinctive architecture comprising two key heterocyclic rings: an isoindoline-1,3-dione (also known as a phthalimide) ring system and a piperidine-2,6-dione (or glutarimide) ring. wikipedia.orgresearchgate.net Pomalidomide is an analog of thalidomide (B1683933) and is structurally related to lenalidomide (B1683929). nih.gov

A defining feature of pomalidomide is the presence of an amino group at the 4th carbon position of the phthaloyl (isoindoline) ring. researchgate.netdrugbank.com This functional group is critical to its biological activity and distinguishes it from thalidomide. The chemical name for pomalidomide is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. researchgate.net This scaffold has been identified as a potent binder to the Cereblon (CRBN) protein, which acts as a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. drugbank.comnih.gov This binding ability is harnessed in PROTAC technology, where pomalidomide serves as the E3 ligase-recruiting moiety.

| Structural Component | Description | Significance |

|---|---|---|

| Isoindoline-1,3-dione (Phthalimide) Ring | A bicyclic aromatic dicarboximide. | Forms the core of the scaffold and is the site for linker attachment. researchgate.net |

| Piperidine-2,6-dione (Glutarimide) Ring | A chiral heterocyclic ring responsible for binding to Cereblon. | Essential for recruiting the E3 ubiquitin ligase complex. nih.gov |

| C4-Amino Group | An amino group (-NH2) at position 4 of the phthalimide (B116566) ring. | Enhances binding affinity and provides a key site for functionalization. researchgate.netdrugbank.com |

Design Rationale for Specific Functionalization in this compound

This compound is not an end-product therapeutic but rather a synthesized E3 ligase ligand-linker conjugate. sigmaaldrich.comlabshake.com Its design is purpose-driven for the efficient synthesis of PROTACs.

Pomalidomide Ligand : As established, the pomalidomide portion serves to hijack the CRBN E3 ligase. nih.gov

C6 Linker : The "-C6-" in the name denotes a six-carbon alkyl chain. This linker's role is to physically connect the pomalidomide ligand to what will be a warhead for a protein of interest (POI). The length and composition of the linker are critical variables in PROTAC design, as they dictate the spatial orientation of the ternary complex (E3 ligase-PROTAC-Target Protein), which is essential for efficient ubiquitination and subsequent degradation. sigmaaldrich.comsigmaaldrich.com

Terminal Iodide (-I) : The molecule terminates in an iodo group, making it an alkyl iodide. This functional group is a reactive handle. Alkyl iodides are excellent substrates for nucleophilic substitution reactions, allowing for the covalent attachment of a POI-binding ligand that contains a suitable nucleophile (e.g., an amine or thiol). This modular design facilitates the creation of diverse PROTAC libraries.

Trifluoroacetate (B77799) (TFA) Salt : The TFA designation indicates that the molecule is supplied as a trifluoroacetate salt. This is typically a result of the purification process, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent. targetmol.com

Therefore, this compound is a ready-to-use building block that streamlines the otherwise complex synthesis of PROTACs by providing a pre-functionalized E3 ligase ligand and linker. sigmaaldrich.comsigmaaldrich.com

Advanced Synthetic Methodologies for Pomalidomide Derivatives and C6-I Conjugation

The synthesis of pomalidomide-linker conjugates has evolved to improve efficiency and yield. A common and effective strategy for creating C4-linked derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net This process typically starts with 4-fluorothalidomide, where the electron-withdrawing nature of the adjacent carbonyl groups activates the fluorine atom for displacement.

The synthesis of a Pomalidomide-C6-I conjugate would generally proceed by reacting 4-fluorothalidomide with a bifunctional linker such as 6-amino-1-hexanol. The primary amine of the linker displaces the fluoride (B91410) to form the C-N bond at the C4 position. The terminal hydroxyl group of the attached linker is then converted into a better leaving group, such as a tosylate or mesylate, and subsequently substituted with iodide using a source like sodium iodide. An alternative, more direct route involves the SNAr reaction between 4-fluorothalidomide and 6-iodohexylamine. To accelerate this SNAr reaction, which can be slow, microwave-assisted synthesis (MAS) has been successfully employed, reducing reaction times from overnight to as little as 15 minutes and improving yields. nih.gov Researchers have also developed one-pot syntheses to further streamline the production of pomalidomide-PROTAC conjugates, reducing the need for intermediate purification steps. nih.govrsc.org

While various positions on the pomalidomide scaffold could theoretically be used for linker attachment, the phthalimide ring is the primary focus for creating PROTACs. The two most explored positions are C4 and C5.

C4-Position Attachment : This is the most prevalent strategy. It is achieved via the SNAr reaction on 4-fluorothalidomide with an amine-terminated linker. nih.govresearchgate.netrsc.org This approach is synthetically straightforward and has been shown to produce highly effective protein degraders. The resulting secondary amine linkage is generally stable.

C5-Position Attachment : Linkers can also be attached at the C5 position of the phthalimide ring. Synthesizing these isomers often requires starting from different precursors, such as 5-fluoro or 5-bromoisoindoline-1,3-dione derivatives. Studies comparing linkers at different positions have shown that the attachment point can significantly influence the stability and degradation efficiency of the resulting PROTAC. tenovapharma.com

The choice of attachment point is a key element of the structure-activity relationship (SAR) studies essential for optimizing a PROTAC's pharmacological properties.

Trifluoroacetic acid (TFA) is a strong organic acid that plays a crucial role in the synthesis and purification of complex organic molecules like Pomalidomide-C6-I. jst.go.jpnih.gov

In Purification : TFA is widely used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). medchemexpress.com At low concentrations (typically 0.1%), it acts as an ion-pairing agent. It protonates basic functional groups, such as the amines in the pomalidomide conjugate, forming a TFA salt. This process neutralizes the charge, reduces undesirable interactions with the silica-based stationary phase, and results in sharper, more symmetrical chromatographic peaks, leading to higher purity of the isolated product. medchemexpress.com The final product is then typically obtained as a TFA salt after lyophilization.

Mechanistic Elucidation of Pomalidomide C6 I Tfa Derived Degraders in Protein Homeostasis Perturbation

Molecular Recognition and Engagement of the Cereblon (CRBN) E3 Ubiquitin Ligase by Pomalidomide-C6-I TFA

The foundation of the activity of pomalidomide-based degraders lies in their specific interaction with Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govresearchgate.net The glutarimide (B196013) moiety of pomalidomide (B1683931) binds within a hydrophobic pocket of CRBN, often referred to as the 'thalidomide-binding pocket', which is characterized by the presence of three tryptophan residues. nih.gov This binding event is a prerequisite for the subsequent recruitment of target proteins.

The isoindolone ring of pomalidomide, which is solvent-exposed, plays a crucial role in modulating the surface of CRBN. nih.gov This alteration of the CRBN surface is what determines the specificity for the recruitment of so-called "neosubstrates"—proteins that would not normally be recognized by CRBN. nih.gov Pomalidomide, an analog of thalidomide (B1683933), demonstrates a high binding potency for CRBN. researchgate.netnih.gov This strong interaction is fundamental to its effectiveness in inducing the degradation of specific target proteins.

Immunomodulatory drugs (IMiDs) like pomalidomide are known to recruit protein targets that often contain a β-hairpin motif for ubiquitination by the CRBN E3 ligase complex. researchgate.net The engagement of CRBN by the pomalidomide component of a PROTAC initiates a cascade of events leading to the ubiquitination and subsequent degradation of a target protein.

Principles Governing Ternary Complex Formation Among this compound, CRBN, and Target Proteins

The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex, which consists of the PROTAC molecule, the E3 ligase (in this case, CRBN), and the target protein (Protein of Interest, POI). nih.gov The this compound acts as a bridge, bringing CRBN into close proximity with the target protein.

The formation of this ternary complex is not merely a sum of the individual binding affinities of the PROTAC for CRBN and the target protein. A key factor governing the stability and formation of this complex is "cooperativity." nih.govnih.gov Cooperativity refers to the favorable or unfavorable interactions that arise between the E3 ligase and the target protein once they are brought together by the PROTAC. nih.gov Positive cooperativity, where new stabilizing protein-protein interactions are formed, significantly enhances the stability of the ternary complex and is a strong determinant of the degrader's potency. nih.govnih.gov

The geometry and orientation of the proteins within the ternary complex, dictated by the PROTAC's structure, are crucial for effective ubiquitination. nih.gov The linker component of the PROTAC, in this case, the C6-I TFA linker, plays a pivotal role in dictating the relative orientation of CRBN and the target protein, thereby influencing the efficiency of the subsequent steps.

Kinetics and Efficiency of Ubiquitination and Subsequent Proteasome-Dependent Target Protein Degradation Pathways

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome, a key component of the cell's protein disposal system. researchgate.netnih.gov

The kinetics of target protein degradation induced by pomalidomide-based degraders can be rapid and potent. For instance, studies have shown that pomalidomide can induce maximal degradation of certain substrates within a few hours. nih.gov The rate and extent of degradation are often dose-dependent, with lower EC50 values for degradation being associated with faster and more complete substrate removal. nih.gov

The degradation process is confirmed to be proteasome-dependent, as pretreatment of cells with proteasome inhibitors can block the degradation of the target proteins. researchgate.netnih.gov The efficiency of this process is influenced by several factors, including the stability of the ternary complex and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination. Pomalidomide has been shown to be a more potent degrader than its predecessor, lenalidomide (B1683929), for a number of target proteins. nih.gov

| Substrate | Degradation Kinetics with Pomalidomide | Comparison with other IMiDs |

|---|---|---|

| IKZF3 | Rapidly degraded | More potent than lenalidomide and thalidomide nih.gov |

| ZNF692 | Maximally degraded within 2 hours | More potent than lenalidomide nih.gov |

| ZFP91 | Variable degradation kinetics | - |

| CK1α | Not effectively degraded | Lenalidomide is superior for CK1α degradation nih.gov |

| PLZF | Degraded | Not degraded by thalidomide or lenalidomide nih.gov |

Influence of Linker Geometry and Composition on PROTAC Efficacy and Selectivity, with Emphasis on Rigid Linkers

The linker connecting the E3 ligase ligand (pomalidomide) and the target protein ligand is a critical determinant of a PROTAC's efficacy and selectivity. nih.govnih.gov The length, composition, and rigidity of the linker significantly impact the formation and stability of the ternary complex. nih.gov

While flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG), have been widely used, there is a growing emphasis on the use of more rigid linkers. researchgate.net Rigid linkers can pre-organize the PROTAC molecule in a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding. nih.gov This can lead to improved stability of the ternary complex and enhanced degradation efficacy.

The C6-I TFA linker in this compound suggests a six-carbon chain, which provides a certain degree of spatial separation between the pomalidomide and the warhead. The geometry of this linker dictates the positioning of the recruited target protein relative to the E3 ligase active site. Even subtle changes in linker length and composition can dramatically alter degradation efficiency and even the selectivity for different target proteins. nih.gov For example, incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker has been shown to increase PROTAC stability. researchgate.net The introduction of rigid groups can help replicate the optimal geometry of the protein of interest and the E3 ligase ligand within the PROTAC, potentially leading to new, favorable interactions and improved ternary complex stability.

| Linker Property | Influence on PROTAC Efficacy and Selectivity |

|---|---|

| Length | Optimal length is crucial for maximizing interaction between the target protein and E3 ligase, affecting ubiquitination and degradation efficiency. Shorter linkers may cause steric hindrance. |

| Composition | Affects physicochemical properties, membrane permeability, and ultimately, the bioavailability and degradation efficiency of the PROTAC. |

| Rigidity | Rigid linkers (e.g., containing cycloalkanes, piperazine, piperidine, or triazoles) can improve the stability of the ternary complex and the overall PROTAC molecule. researchgate.net They can also help to pre-organize the molecule for binding. nih.gov |

| Attachment Point | The site where the linker is attached to the E3 ligase ligand and the target protein ligand influences the interaction between the two proteins. |

Academic Research Applications of Pomalidomide C6 I Tfa Based Protacs in Chemical Biology

Interrogation of Protein Function through Induced Degradation in Cellular Contexts

PROTACs derived from pomalidomide-based scaffolds provide a powerful method for acutely depleting a target protein within a cellular environment, allowing researchers to observe the direct consequences of the protein's absence and thereby interrogate its function. By inducing degradation rather than merely inhibiting a protein's enzymatic activity, PROTACs can eliminate all functions of the target, including non-enzymatic scaffolding roles. nih.gov

A salient example is the development of pomalidomide-based PROTACs to selectively degrade histone deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers. nih.gov Researchers synthesized a PROTAC, ZQ-23, by linking an HDAC8 inhibitor to pomalidomide (B1683931). nih.gov Treatment of cells with ZQ-23 led to potent and selective degradation of HDAC8, with a maximal degradation (Dmax) of 93%. nih.gov Crucially, this degradation resulted in a dose-dependent increase in the acetylation of SMC-3, a known substrate of HDAC8. nih.gov This outcome directly demonstrates HDAC8's function in deacetylating SMC-3 and provides a clear functional readout for its degradation. nih.gov

This approach has also been explored for interrogating the function of proteins implicated in neurodegenerative disorders. nih.gov Proof-of-concept studies have utilized PROTACs to degrade pathogenic proteins such as Tau and TDP-43. nih.gov For instance, PROTACs linking a binder of TDP-43 aggregates to pomalidomide successfully induced the degradation of overexpressed, truncated forms of the protein, thereby probing its role in cellular viability. nih.gov These applications highlight how pomalidomide-C6-I TFA-derived degraders can be used to rapidly deplete a specific protein and study the resulting functional and phenotypic changes in living cells.

Methodologies for Target Validation and Dissecting Mechanism-of-Action in Biological Systems

The targeted degradation induced by pomalidomide-based PROTACs serves as a robust methodology for validating whether a specific protein is a viable therapeutic target. nih.gov If the selective degradation of a protein leads to a desired therapeutic phenotype, it provides strong evidence for that protein's role in the disease pathology.

The study of the HDAC8-degrading PROTAC ZQ-23 also serves as a case study for target validation. By demonstrating that the selective degradation of HDAC8 leads to a specific downstream molecular event (increased SMC-3 acetylation), the study validates HDAC8 as a druggable node in its respective signaling pathway. nih.gov The mechanism was further dissected by showing that degradation occurred via the ubiquitin-proteasome pathway, as opposed to the lysosomal system. nih.gov

Furthermore, broader screening methodologies using libraries of pomalidomide-based molecular glues and PROTACs have become a powerful tool for discovering and validating new targets. In acute leukemia research, screening a library of CRBN-binding molecular glues against leukemia cell lines led to the identification of novel compounds with potent anti-leukemia activity. uthsc.edu Subsequent proteomic analysis revealed that these compounds induced the degradation of G1 to S phase transition factor (GSPT1) as a CRBN neosubstrate. uthsc.edu The potent activity of these degraders in patient-derived xenograft models validated GSPT1 as a high-value therapeutic target in high-risk acute lymphoblastic leukemia (ALL). uthsc.edu This approach, moving from a phenotypic screen to target identification and validation via proteomics, represents a powerful workflow in modern chemical biology.

| PROTAC / Degrader | Target Protein | E3 Ligase Recruited | Research Application |

| ZQ-23 | HDAC8 | CRBN | Interrogation of HDAC8 function and target validation through selective degradation. nih.gov |

| SJ6986 | GSPT1 | CRBN | Target discovery and validation in acute lymphoblastic leukemia via phenotypic screening and proteomics. uthsc.edu |

| TDP-43 PROTAC | TDP-43 | CRBN | Interrogation of the role of pathogenic protein aggregates in neurodegenerative disease models. nih.gov |

Development and Application of this compound-Derived Chemical Probes for Pathway Interrogation

Beyond creating PROTACs that target an exogenous protein of interest, pomalidomide derivatives have been cleverly used to generate chemical probes to interrogate the components of the degradation machinery itself. A key example is the development of pomalidomide-based "homo-PROTACs". nih.govnih.gov These are homobifunctional molecules created by linking two pomalidomide units together. nih.govnih.gov

In this configuration, one pomalidomide moiety of the homo-PROTAC binds to a CRBN E3 ligase, and the other end binds to a second CRBN molecule, effectively targeting CRBN for its own degradation. nih.gov One such homo-PROTAC, compound 8, was shown to potently induce the self-directed ubiquitination and degradation of CRBN in multiple myeloma cell lines. nih.gov

The application of these CRBN-degrading probes is significant. They allow researchers to abrogate the effects of immunomodulatory drugs (IMiDs) like pomalidomide, which require CRBN to function. nih.gov More importantly, by specifically depleting CRBN, these chemical probes enable the investigation of CRBN's endogenous substrates and its physiological functions, helping to untangle the complex biology of this critical E3 ligase and the molecular mechanisms of the IMiD class of drugs. nih.gov

Contributions to the Understanding of E3 Ligase Biology and Neosubstrate Recognition

The study of pomalidomide and PROTACs derived from it has profoundly contributed to the understanding of E3 ligase biology, particularly the concept of "neosubstrate" recognition. Pomalidomide functions as a molecular glue, altering the substrate specificity of the CRBN E3 ligase to induce the degradation of proteins that are not its natural targets. nih.govfrontiersin.org Seminal studies revealed that the anti-cancer effects of pomalidomide are mediated through the CRBN-dependent degradation of the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov

The development of pomalidomide-based PROTACs has expanded on this principle. The pomalidomide warhead serves to bring a new, intended target protein into proximity with CRBN, effectively making it a neosubstrate. nih.gov Research in this area has also uncovered challenges and new biological insights. For example, it was found that the pomalidomide moiety in PROTACs can retain its intrinsic ability to degrade other zinc-finger (ZF) proteins, leading to potential off-target effects. nih.gov This has spurred further research to understand the structural requirements for neosubstrate binding. By systematically modifying the pomalidomide core, researchers have developed design principles to minimize off-target ZF protein degradation, thereby enhancing the specificity of PROTACs and deepening the understanding of the molecular interactions governing CRBN-neosubstrate recognition. nih.gov

Addressing Specificity and Mitigating Off Target Effects in Pomalidomide C6 I Tfa Based Protac Systems

Characterization of Intrinsic Off-Target Degradation Mediated by the Pomalidomide (B1683931) Moiety, e.g., Zinc-Finger Proteins

The therapeutic application of pomalidomide-based PROTACs is complicated by the intrinsic activity of the pomalidomide ligand itself. nih.gov Pomalidomide and its analogues, known as immunomodulatory drugs (IMiDs), function as "molecular glues." acs.orgyoutube.com They induce proximity between the E3 ligase substrate receptor, cereblon (CRBN), and certain proteins, leading to the ubiquitination and subsequent proteasomal degradation of those proteins. nih.govresearchgate.net This mechanism is independent of the PROTAC's target-binding ligand.

A primary class of unintended targets for pomalidomide are Cys2-His2 (C2H2) zinc-finger (ZF) transcription factors. nih.govresearchgate.net The phthalimide (B116566) ring of pomalidomide facilitates the recruitment of these ZF proteins to the CRBN E3 ligase complex, marking them for destruction. researchgate.netacs.org This off-target degradation is a significant concern because ZF proteins play vital roles in fundamental cellular processes, including normal development and disease progression. nih.gov For instance, the off-target degradation of key ZF-containing proteins could have long-term consequences such as the dysregulation of lymphocyte development or teratogenic effects. nih.gov

Research has shown that even in the context of a PROTAC designed to degrade a specific protein of interest, the pomalidomide moiety can still independently engage and degrade its own set of neosubstrates, including a range of ZF proteins. nih.govbiorxiv.org This raises concerns about the potential for unforeseen side effects and complicates the interpretation of biological outcomes, as a given phenotype might result from the degradation of the intended target, an off-target protein, or both. nih.gov

Table 1: Examples of Pomalidomide-Mediated Off-Target Degradation

| Off-Target Protein Class | Mechanism of Degradation | Key Interacting Moiety | Potential Consequences |

| Zinc-Finger (ZF) Proteins (e.g., IKZF1, IKZF3, ZFP91) | Molecular glue-induced proximity to CRBN E3 Ligase | Phthalimide ring of pomalidomide | Dysregulation of gene transcription, developmental defects, altered immune function nih.govresearchgate.net |

| Casein Kinase 1α (CK1α) | Lenalidomide (B1683929) (an analogue) induces degradation via CRBN | Phthalimide ring modification dependent | Relevant to specific IMiD analogues, not universally to pomalidomide oup.com |

| GSPT1 | Mediated by CC-885, a thalidomide (B1683933) derivative | Phthalimide ring modification dependent | Anti-proliferative effects in certain cancers oup.com |

Advanced Methodologies for Comprehensive Assessment and Strategic Mitigation of Off-Target Degradation Events

To ensure the safety and efficacy of PROTACs, robust methods are required to identify and quantify off-target degradation. mtoz-biolabs.com Furthermore, strategies must be developed to minimize these unintended effects.

Comprehensive Assessment: Global, unbiased techniques are essential for a complete picture of a PROTAC's selectivity. mtoz-biolabs.comchempro-innovations.com Mass spectrometry (MS)-based proteomics has become a cornerstone for this purpose. mtoz-biolabs.com This approach allows for the quantitative analysis of thousands of proteins in a cell before and after treatment with a PROTAC, providing a snapshot of the entire proteome. chempro-innovations.com This enables the simultaneous detection of the desired on-target degradation and any unintended, off-target protein depletion. mtoz-biolabs.com

To streamline this process for safety screening, researchers have developed platforms focused on a "selected off-target proteome" (SOTP). nih.govbiorxiv.org The SOTP is a curated list of proteins selected based on genetic and pharmacological evidence linking them to adverse drug reactions. nih.govresearchgate.netresearchgate.net By using a panel of cell lines that collectively express a large percentage of the SOTP and applying MS-based proteomics, potential liabilities can be identified early in the drug discovery process. nih.govbiorxiv.org

In addition to proteomics, high-throughput reporter assays have been developed specifically to screen for the degradation of ZF proteins, offering a more focused and potentially more sensitive method for detecting this specific off-target effect of pomalidomide-based compounds. biorxiv.org

Table 2: Methodologies for Assessing Off-Target Degradation

| Methodology | Principle | Advantages | Limitations |

| Global Proteomics (MS-based) | Quantifies changes in protein abundance across the entire proteome upon PROTAC treatment. chempro-innovations.com | Unbiased, comprehensive view of on- and off-target effects. mtoz-biolabs.com | Can be resource-intensive; may miss low-abundance proteins. youtube.com |

| Selected Off-Target Proteome (SOTP) | A proteomics platform focused on a predefined set of proteins linked to adverse effects. nih.govbiorxiv.org | Targeted and efficient for safety screening; uses rationally selected cell lines. researchgate.net | Not a fully global analysis; relies on prior knowledge of protein liabilities. biorxiv.org |

| Reporter-Based Assays | Genetically engineered cells express a reporter (e.g., a fluorescent protein) fused to a specific degron, like a ZF domain. biorxiv.org | High-throughput; sensitive for specific off-target classes (e.g., ZF proteins). biorxiv.org | Not comprehensive; requires specific assay development for each off-target class. |

| Western Blotting | Uses antibodies to detect and quantify specific proteins of interest. youtube.com | Targeted validation of proteomics hits; widely accessible. catapult.org.uk | Low-throughput; relies on antibody availability and quality. catapult.org.uk |

Strategic Mitigation: A key strategy to mitigate the intrinsic off-target activity of pomalidomide is to chemically modify the pomalidomide molecule itself. nih.gov Research has demonstrated that the site of linker attachment and the introduction of chemical modifications to the phthalimide ring can dramatically influence the degradation of off-target ZF proteins. researchgate.net Specifically, studies have shown that introducing modifications of an appropriate size at the C5 position of the phthalimide ring can sterically hinder the binding of ZF proteins to the pomalidomide-CRBN complex, thereby reducing their degradation while maintaining or even enhancing the degradation of the intended on-target protein. nih.govbiorxiv.org This approach provides a rational path to engineer more specific pomalidomide-based PROTACs. researchgate.net

Rational Design Strategies for Enhancing Target Specificity in PROTAC Development

Linker Optimization: The linker is not merely a passive connector; its length, chemical composition, and rigidity play a critical role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase). nih.govexplorationpub.com An optimized linker orients the POI and E3 ligase in a way that is optimal for ubiquitination, which can differ between the intended target and potential off-targets, thus providing a basis for selectivity. researchgate.net

Harnessing Cooperativity: The formation of the ternary complex can be stabilized by favorable protein-protein interactions between the POI and the E3 ligase. acs.orgnih.gov PROTACs can be designed to exploit this "cooperativity," leading to highly potent and selective degradation. If an off-target protein does not form a similarly stable complex, it will not be efficiently degraded. Computational modeling tools can help predict and design for these favorable interactions. nih.gov

Tissue- and Cell-Specific Targeting: To avoid degradation in healthy tissues, PROTACs can be conjugated to moieties that guide them specifically to target cells. nih.govacs.org This can be achieved through several approaches:

Antibody-PROTAC Conjugates (Ab-PROTACs): An antibody that recognizes a tumor-specific antigen is attached to a PROTAC, delivering the degrader molecule specifically to cancer cells. acs.orgccspublishing.org.cn

Folate-Caged PROTACs: A folate group is attached to the PROTAC via a cleavable linker. nih.gov Since many cancer cells overexpress the folate receptor, the PROTAC is preferentially taken up and activated in these cells. ccspublishing.org.cn

Aptamer-PROTAC Conjugates: Nucleic acid aptamers that bind to specific cell surface proteins can be used to deliver PROTACs in a targeted manner. nih.govacs.org

Conditional Activation: PROTACs can be designed to be inactive until they encounter a specific trigger present in the target tissue. nih.gov Examples include hypoxia-activated PROTACs, which are switched on by nitroreductase enzymes in the low-oxygen environment of tumors, and photocontrollable PROTACs (PHOTACs), which are activated by light, allowing for spatial and temporal control of protein degradation. acs.orgnih.gov

E3 Ligase Selection: The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. acs.org While most current PROTACs use broadly expressed ligases like CRBN or VHL, designing PROTACs that recruit a tissue-specific E3 ligase could significantly improve selectivity and reduce off-target effects in other parts of the body. ccspublishing.org.cn

By combining these advanced assessment and design strategies, it is possible to develop next-generation Pomalidomide-C6-I TFA-based PROTACs with enhanced specificity and a reduced risk of off-target effects, ultimately leading to safer and more effective therapeutics.

Emerging Methodologies and Future Research Trajectories for Pomalidomide C6 I Tfa in Chemical Biology

Integration of Pomalidomide-C6-I TFA into Optically Controlled (Photocaged) PROTAC Systems

A significant advancement in PROTAC technology is the development of optically controlled systems, often termed photocaged PROTACs (pc-PROTACs) or opto-PROTACs, to achieve spatiotemporal control over protein degradation. nih.govnih.gov This approach addresses potential systemic toxicity from the catalytic nature of PROTACs by rendering them inactive until activated by a specific wavelength of light. nih.gov

The strategy for creating pomalidomide-based opto-PROTACs hinges on chemically modifying the pomalidomide (B1683931) structure to block its interaction with the CRBN E3 ligase. nih.gov Structural analysis reveals that a crucial hydrogen bond forms between the glutarimide (B196013) nitrogen of pomalidomide and the backbone of CRBN. nih.govresearchgate.net By "caging" this nitrogen with a photolabile group, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) or a nitroveratryloxycarbonyl group, the PROTAC is rendered inert. nih.govnih.govresearchgate.net

Upon irradiation with ultraviolet A (UVA) light (e.g., 365 nm), the photolabile group is cleaved, uncaging the pomalidomide moiety. nih.govresearchgate.net This restores its ability to bind to CRBN, thereby activating the PROTAC to form the ternary complex (E3 ligase-PROTAC-Target Protein) and initiate degradation of the protein of interest. nih.govnih.gov Researchers have successfully demonstrated this light-inducible degradation for various targets, including BRD4, ALK, and the natural neosubstrates of pomalidomide, IKZF1 and IKZF3. nih.govnih.govresearchgate.net This method provides a powerful platform for precise therapeutic intervention and research applications, allowing for controlled protein knockdown in specific tissues or at specific times. nih.gov

| Opto-PROTAC Component | Function | Activation Mechanism |

| Pomalidomide Moiety | Binds to CRBN E3 Ligase | Interaction is initially blocked. |

| Photolabile "Cage" Group | Renders the PROTAC inactive by sterically hindering the pomalidomide-CRBN interaction. nih.gov | Cleaved by UVA light irradiation. nih.gov |

| Linker | Connects the pomalidomide and target-binding ligand. | Structural component. |

| Target-Binding Ligand | Binds to the protein of interest (POI). | Enables recruitment of the POI. |

High-Throughput Screening Approaches and Computational Modeling for Rational Design of Novel Degraders

The rational design of novel degraders built from scaffolds like this compound is increasingly supported by high-throughput screening (HTS) and computational modeling. These technologies are crucial for optimizing potency and minimizing off-target effects, a known challenge for pomalidomide-based PROTACs which can inadvertently degrade endogenous zinc finger (ZF) proteins. researchgate.netnih.gov

High-Throughput Screening (HTS): HTS platforms, particularly those based on imaging, have been developed to rapidly assess the degradation profiles of PROTAC libraries. researchgate.net These screens can evaluate off-target degradation of numerous ZF proteins, providing critical data to guide the design of more specific molecules. researchgate.netnih.gov While some HTS studies have focused on predicting patient responses to existing drugs, the methodology is being adapted to the discovery phase. nih.govnih.gov By screening large libraries of compounds, researchers can identify structures with desired activity and specificity, which can then be optimized. nih.gov

Computational Modeling: In parallel, computational approaches play a vital role in refining PROTAC design. nih.gov

Virtual Screening: Before synthesis, virtual libraries of PROTACs can be created and screened in silico to predict their binding affinity and potential to form a stable ternary complex. This reduces the cost and time associated with synthesizing and testing large numbers of molecules. nih.gov

Rational Design: Insights from structural biology, such as the co-crystal structure of the CRBN-pomalidomide-IKZF1 complex, inform rational design strategies. researchgate.net For instance, modeling suggested that adding larger substituents at the C5 position of pomalidomide's phthalimide (B116566) ring could disrupt the binding of off-target ZF proteins without compromising the essential interaction with CRBN. researchgate.netnih.gov This hypothesis was confirmed through the synthesis and screening of a focused library of pomalidomide analogues, leading to PROTACs with enhanced potency and reduced off-target effects. researchgate.net

| Methodology | Application in Degrader Design | Key Outcome |

| High-Throughput Imaging | Screening pomalidomide-based PROTAC libraries against panels of zinc finger proteins. researchgate.net | Identification of off-target degradation profiles. researchgate.netnih.gov |

| Virtual Screening | In silico docking and simulation of PROTAC-target-ligase complexes. nih.gov | Prioritization of candidates for synthesis; prediction of binding affinity. |

| Rational Drug Design | Using structural data to guide chemical modifications of the pomalidomide scaffold. researchgate.net | Design of analogues with improved specificity and potency. researchgate.netnih.gov |

Exploration of this compound in Combinatorial Chemical Biology Library Development

Combinatorial chemistry provides a powerful engine for drug discovery by enabling the rapid synthesis of a large number of diverse molecules, known as a chemical library. nih.gov this compound is an ideal building block for inclusion in such libraries for developing novel protein degraders. The core concept involves systematically combining a set of building blocks in all possible combinations to generate a vast chemical space for screening. nih.gov

In the context of PROTACs, a combinatorial library can be constructed by pairing a library of E3 ligase ligands (like pomalidomide derivatives) with a library of ligands for various protein targets. The "libraries from libraries" concept can also be applied, where an existing library is chemically transformed to create new molecular scaffolds. nih.gov

A prime example is the creation of a focused library of rationally designed pomalidomide analogues. researchgate.net Researchers synthesized a library of pomalidomide derivatives with modifications at the C4 and C5 positions of the phthalimide ring. researchgate.net By conjugating these analogues to a ligand for a specific target protein, they generated a PROTAC library. Screening this library allowed for the identification of specific chemical modifications that minimized off-target degradation of ZF proteins while maintaining or even enhancing the degradation of the intended target. researchgate.netnih.gov This demonstrates how combinatorial principles, applied with strategic design, can effectively navigate the challenges of PROTAC development.

Investigation of Allosteric Modulation and Induced Proximity Mechanisms in this compound-Driven Degradation

The mechanism of action for PROTACs derived from this compound is rooted in chemically induced proximity. nih.govimperial.ac.uk This process is fundamentally different from the occupancy-driven mechanism of traditional inhibitors. nih.gov Instead of blocking a protein's active site, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase—in this case, CRBN. nih.govimperial.ac.uk

This induced proximity is a form of allosteric modulation. The binding of the pomalidomide end of the PROTAC to CRBN induces a conformational change or presents a new binding surface that allosterically recruits the target protein, which is tethered to the other end of the PROTAC. This event brings the target into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. nih.gov

The discovery that immunomodulatory drugs like pomalidomide function as "molecular glues" by recruiting neosubstrates (like IKZF1/3) to CRBN for degradation laid the foundation for their use in PROTACs. nih.gov The efficiency and cooperativity of the ternary complex formation are critical determinants of the degrader's efficacy. Future research continues to focus on the biophysical and structural characterization of these complexes to better understand the nuances of induced proximity and guide the design of next-generation degraders with enhanced selectivity and function. nih.gov The development of novel platforms to identify new "PROTACable" sites on effector proteins aims to expand the scope of targets amenable to this powerful therapeutic modality. imperial.ac.uk

Q & A

Basic Research Questions

Q. What are the key structural features of Pomalidomide-C6-I TFA, and how do they influence its biochemical interactions?

- Methodological Answer : The compound contains a hexyl (C6) alkyl chain linked to amino groups (NH-C6-NH2), which enhances hydrophobicity and potential binding affinity to biological targets like cereblon (CRBN) in proteolysis-targeting chimeras (PROTACs). Trifluoroacetic acid (TFA) stabilizes the molecule during synthesis. Structural validation requires techniques like NMR (for C6 chain confirmation) and mass spectrometry (to verify TFA adducts) .

Q. How can researchers design reproducible synthesis protocols for this compound?

- Methodological Answer : Follow a factorial design approach to optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry). Use HPLC to monitor intermediate purity and characterize final products via FTIR and X-ray crystallography. Document deviations (e.g., TFA volatility) to ensure protocol robustness .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s mechanism of action?

- Methodological Answer : Employ CRBN-binding assays (e.g., fluorescence polarization) and cell viability tests (MTT assays) in myeloma cell lines. Include negative controls (e.g., CRBN-knockout cells) to isolate target-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR discrepancies : Confirm solvent effects (e.g., deuterated solvents) and compare with computational simulations (DFT-based chemical shift predictions).

- Mass spec anomalies : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Replicate experiments under inert atmospheres to minimize TFA degradation .

Q. What theoretical frameworks guide the design of this compound in targeted protein degradation studies?

- Methodological Answer : Link research to the "molecular glue" hypothesis, where small molecules stabilize protein-protein interactions. Use molecular dynamics simulations to predict ternary complex formation (CRBN-Pomalidomide-C6-I TFA-neosubstrate). Validate via cryo-EM or SPR binding kinetics .

Q. How should researchers address batch-to-batch variability in this compound bioactivity?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.